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molecular formula C12H23BrO2 B157871 2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro- CAS No. 10160-25-5

2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-

Cat. No. B157871
M. Wt: 279.21 g/mol
InChI Key: IJYBSQFJCPBQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05719271

Procedure details

1-O-(Tetrahydropyran-2-yl)-7-bromoheptanol 7-Bromoheptanol will be treated with dihydropyrane in the presence of acid to give 1-O-(tetrahydropyran-2-yl)-7-bromoheptanol.
Name
1-O-(Tetrahydropyran-2-yl)-7-bromoheptanol 7-Bromoheptanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
BrCCCCCCCO.[O:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]1[O:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][Br:24].O1C=CCCC1>>[O:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]1[O:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][Br:24] |f:0.1|

Inputs

Step One
Name
1-O-(Tetrahydropyran-2-yl)-7-bromoheptanol 7-Bromoheptanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCO.O1C(CCCC1)OCCCCCCCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(CCCC1)OCCCCCCCBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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